Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate is a chemical compound with a complex structure that includes a cyano group, a methylsulfanyl group, and a phenyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate typically involves the alkylation of 6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate with alkyl halides. The reaction proceeds under mild conditions, with alkylation occurring exclusively at the sulfur atom . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antitumor activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the mechanisms of cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound promotes the accumulation of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death . It also induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell division .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds also exhibit antiproliferative activity and are used in cancer research.
Ethyl 6-alkylsulfanyl-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylates: These compounds are studied for their antioxidant properties and potential therapeutic applications.
Uniqueness
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce ROS accumulation and cell cycle arrest makes it a promising candidate for further research in cancer therapy.
Properties
IUPAC Name |
ethyl 5-cyano-6-methylsulfanyl-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-3-20-16(19)13-9-12(10-17)15(21-2)18-14(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQCUDKZSNSMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.